molecular formula C10H8BrF3O3 B8231302 Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate CAS No. 200956-57-6

Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B8231302
CAS No.: 200956-57-6
M. Wt: 313.07 g/mol
InChI Key: GKKCZRLUNZHVAE-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 It is a derivative of benzoic acid, featuring a bromine atom and a trifluoroethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate involves the esterification of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the Suzuki-Miyaura coupling reaction, where 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid is coupled with methyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The trifluoroethoxy group can be oxidized to form more reactive intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Scientific Research Applications

Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would involve interaction with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-Bromo-5-Fluoro-4-(2,2,2-trifluoroethoxy)benzoate
  • Methyl 2-Bromo-4-(trifluoromethyl)benzoate
  • Methyl 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoate

Uniqueness

Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate is unique due to the specific positioning of the bromine and trifluoroethoxy groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

methyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)6-2-3-8(7(11)4-6)17-5-10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKCZRLUNZHVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176614
Record name Benzoic acid, 3-bromo-4-(2,2,2-trifluoroethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200956-57-6
Record name Benzoic acid, 3-bromo-4-(2,2,2-trifluoroethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-4-(2,2,2-trifluoroethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 520 mg, 13.0 mmol) was added to a stirred, cooled (0° C.) solution of methyl 3-bromo-4-hydroxybenzoate (Description 64, 3.0 g, 13.0 mmol) in N,N'-dimethylformamide (100 ml) and the mixture was stirred at 0° C. for 15 min. 2,2,2-Trifluoroethyltosylate (6.61 g, 26.0 mmol) in N,N'-dimethylformamide (50 ml) was added and the mixture was stirred at 100° C. for 16 h. The mixture was concentrated under reduced pressure to half volume and poured into aqueous sodium hydroxide solution (1 M, 300 ml). The mixture was extracted with ethyl acetate (2×350 ml) and the combined organic fractions were dried (Na2SO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with hexane/EtOAc to give the title compound as a colorless oil (1.37 g, 34%). 1H NMR (250 MHz, CDCl3) δ8.27 (1 H, d, J 2.1 Hz), 7.99 (1 H, dd, J 2.1, 8.6 Hz), 6.92 (1 H, d, J 8.6 Hz), 4.42-4.52 (2 H, quartet, J 7.9 Hz), and 3.91 (3 H, s).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.61 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
34%

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